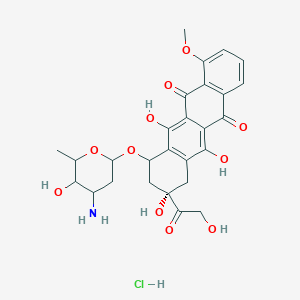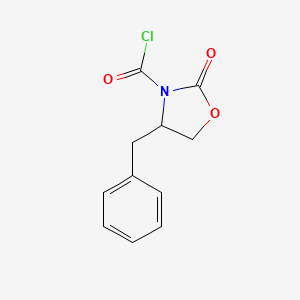
(R)-Fenchone; L-(-)-Fenchone; L-Fenchone; l-Fenchone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Fenchone, L-(-)-Fenchone, L-Fenchone, and l-Fenchone are stereoisomers of fenchone, a bicyclic monoterpene ketone. These compounds are naturally occurring and are found in various essential oils, including those from fennel and star anise. Fenchone is known for its characteristic camphor-like odor and is used in the flavor and fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
Fenchone can be synthesized through several methods. One common synthetic route involves the cyclization of geranyl acetate in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions typically include a temperature range of 0-5°C and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of fenchone often involves the extraction of essential oils from plants like fennel and star anise, followed by fractional distillation to isolate the compound. Supercritical CO2 extraction is another method used to obtain high-purity fenchone from plant materials.
化学反応の分析
Types of Reactions
Fenchone undergoes various chemical reactions, including:
Oxidation: Fenchone can be oxidized to fencholic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of fenchone with sodium borohydride yields fenchol.
Substitution: Halogenation of fenchone can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Fencholic acid.
Reduction: Fenchol.
Substitution: Halogenated fenchone derivatives.
科学的研究の応用
Fenchone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
作用機序
The mechanism of action of fenchone involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, fenchone inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
類似化合物との比較
Fenchone is often compared with other monoterpenes like camphor and borneol. While all three compounds share a similar bicyclic structure, fenchone is unique due to its distinct odor and specific biological activities. Camphor is known for its cooling sensation and is used in topical analgesics, whereas borneol is used in traditional medicine for its anti-inflammatory properties.
Similar Compounds
- Camphor
- Borneol
- Menthol
Fenchone’s unique combination of chemical properties and biological activities makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC名 |
(1R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7?,10-/m1/s1 |
InChIキー |
LHXDLQBQYFFVNW-OMNKOJBGSA-N |
異性体SMILES |
C[C@@]12CCC(C1)C(C2=O)(C)C |
正規SMILES |
CC1(C2CCC(C2)(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
methanone](/img/structure/B14797209.png)

![Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester](/img/structure/B14797219.png)
![Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14797221.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid](/img/structure/B14797225.png)




![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B14797276.png)

![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
![1-[5-[(2R)-2-amino-4-hydroxy-2-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B14797287.png)
